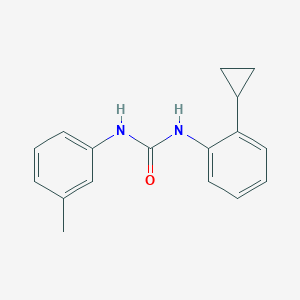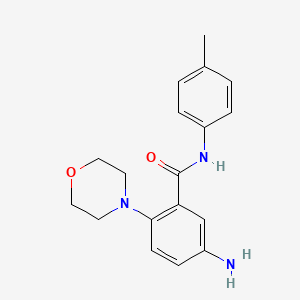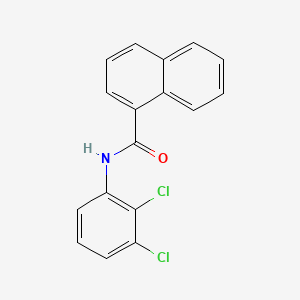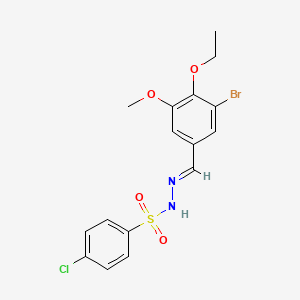![molecular formula C14H22N2O3 B5794816 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as MPMP, is a chemical compound that has gained interest in scientific research due to its potential for various applications.
Mécanisme D'action
The mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has also been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to have various biochemical and physiological effects. For example, it has been found to increase the levels of cyclic guanosine monophosphate (cGMP) in cells, which is involved in the regulation of smooth muscle relaxation. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is its high potency, which allows for the use of lower concentrations in lab experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Another area of research is in the investigation of the potential role of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol in the regulation of mood and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol and its potential applications in various scientific fields.
In conclusion, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has gained interest in scientific research due to its potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol in various scientific fields.
Méthodes De Synthèse
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol can be synthesized using a two-step process. The first step involves the reaction of 4-(2-hydroxyethyl)-1-piperazine with 2,6-dimethoxyphenol in the presence of a base. The resulting intermediate is then reacted with formaldehyde to yield 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been studied for its potential applications in various scientific fields. One area of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to have anti-tumor activity in vitro and in vivo, and it has also been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-19-13-4-2-3-12(14(13)18)11-16-7-5-15(6-8-16)9-10-17/h2-4,17-18H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNYFMRQGJQTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)

![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)


![6-phenyl-2-{[2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5794791.png)
![1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5794797.png)

![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
